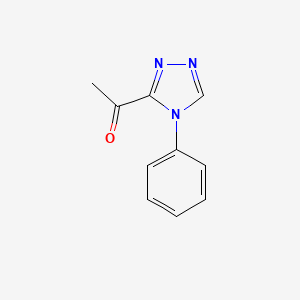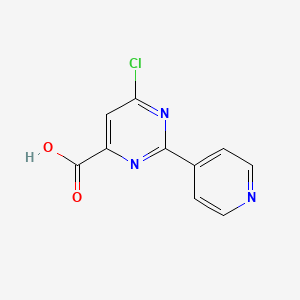
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyridine ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling with Pyridine: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid: Lacks the chlorine substituent at the 6-position.
6-Bromo-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Methyl-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid: Features a methyl group at the 6-position.
Uniqueness
The presence of the chlorine atom at the 6-position in 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives and for exploring new chemical and biological activities.
Eigenschaften
Molekularformel |
C10H6ClN3O2 |
|---|---|
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
6-chloro-2-pyridin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16) |
InChI-Schlüssel |
XXVSYRBKHPUFEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
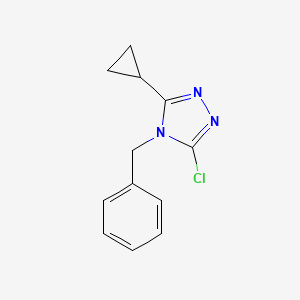
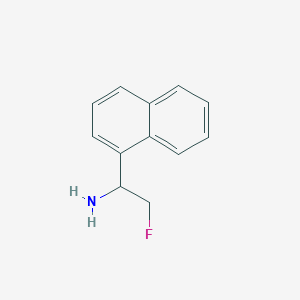
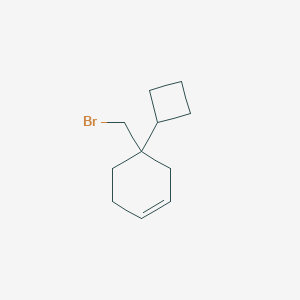
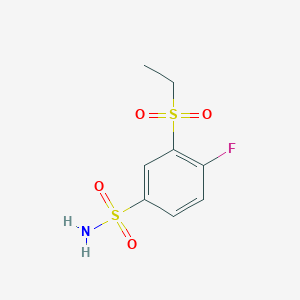
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
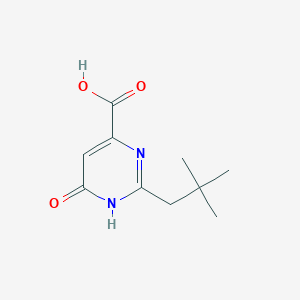

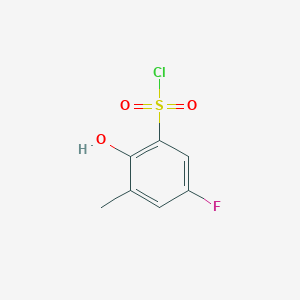
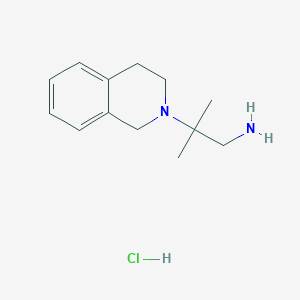
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)

